Technical Profile: Bromomethyl Isobutyrate (CAS 74416-82-3)
Technical Profile: Bromomethyl Isobutyrate (CAS 74416-82-3)
Content Type: Technical Reference Guide Subject: Physicochemical Properties, Synthetic Utility, and Prodrug Applications Audience: Medicinal Chemists, Process Scientists, and Drug Delivery Specialists
Executive Summary: The "Soft" Alkylator
Bromomethyl isobutyrate (CAS 74416-82-3) is a specialized alkylating agent used primarily in the synthesis of acyloxyalkyl ester prodrugs . Unlike standard alkyl halides, this molecule introduces a biolabile "promoiety"—the isobutyryloxymethyl group.
Its primary utility lies in overcoming the poor oral bioavailability of carboxylic acid-containing drugs (e.g., beta-lactam antibiotics, NSAIDs). By masking the ionizable carboxylate as a neutral ester, it enhances membrane permeability. Once in the systemic circulation, the unique "double ester" structure ensures rapid enzymatic cleavage, releasing the active parent drug, isobutyric acid, and formaldehyde.
Physicochemical Specifications
Data consolidated from commercial certificates of analysis and predicted physicochemical modeling.
| Property | Value | Context/Notes |
| CAS Number | 74416-82-3 | Unique Identifier |
| Molecular Formula | C₅H₉BrO₂ | |
| Molecular Weight | 181.03 g/mol | |
| Appearance | Colorless to light yellow liquid | Darkens upon decomposition (Br₂ release) |
| Boiling Point | 72–74 °C @ 44 Torr | Vacuum distillation recommended due to thermal instability |
| Density | 1.413 ± 0.06 g/cm³ | High density characteristic of brominated esters |
| Solubility | DCM, THF, DMF, Acetone | Hydrolyzes rapidly in water/aqueous buffers |
| Stability | Moisture Sensitive | Store at 2–8°C under Argon/Nitrogen |
| Reactivity Profile | Soft Electrophile | Highly reactive toward carboxylate nucleophiles (Sɴ2) |
Mechanism of Action: The "Double Ester" Strategy
The core value of bromomethyl isobutyrate is its ability to create a cascade-cleavage prodrug .
3.1 Synthetic Mechanism (Alkylation)
The bromine atom is located on a methylene bridge (
3.2 Metabolic Activation (Hydrolysis)
The resulting prodrug contains two ester bonds. However, the terminal ester (the isobutyrate part) is sterically accessible and electronically distinct, making it a prime target for ubiquitous plasma esterases.
Pathway Logic:
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Esterase Attack: Plasma esterases cleave the terminal isobutyryl group.
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Collapse: The resulting intermediate is a hydroxymethyl ester (hemiacetal-like structure). These are chemically unstable.
-
Release: The intermediate spontaneously collapses, releasing formaldehyde and the free active drug.
Visualization: Metabolic Cascade
Figure 1: The enzymatic activation pathway of an isobutyryloxymethyl prodrug.
Caption: Figure 1. Sequential hydrolysis and chemical collapse releasing the active pharmaceutical ingredient (API).
Experimental Protocol: Prodrug Synthesis
Standardized procedure for coupling Bromomethyl Isobutyrate with a Carboxylic Acid API.
4.1 Reagents & Setup
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Substrate: Carboxylic Acid Drug (1.0 equiv)
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Reagent: Bromomethyl isobutyrate (1.2 – 1.5 equiv)
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) (1.5 – 2.0 equiv) -
Solvent: Anhydrous DMF or Acetone (Polar aprotic solvents accelerate Sɴ2)
-
Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) – Finkelstein condition to generate highly reactive iodomethyl species in situ.
4.2 Step-by-Step Methodology
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Salt Formation: Dissolve the drug (R-COOH) in anhydrous DMF under an inert atmosphere (
). Add the carbonate base. Stir at room temperature for 30 minutes to ensure deprotonation ( ).-
Expert Note: If the drug is sensitive to basic conditions, use a weaker organic base like DIPEA, though reaction times will increase.
-
-
Alkylation: Cool the solution to 0°C. Add Bromomethyl isobutyrate dropwise via syringe. The reaction is exothermic.
-
Causality: Cooling prevents double-alkylation or polymerization of the reagent.
-
-
Reaction Monitoring: Allow to warm to room temperature. Monitor via TLC or LC-MS. Typical reaction time is 4–12 hours.
-
Target: Disappearance of the acid starting material.
-
-
Workup: Dilute with Ethyl Acetate. Wash extensively with water and brine to remove DMF and excess base.
-
Critical Step: Avoid acidic washes if the prodrug is acid-labile.
-
-
Purification: Flash column chromatography (Silica gel).
-
Note: Bromomethyl isobutyrate residues are lachrymatory; ensure good ventilation during column packing/fraction collection.
-
Visualization: Synthetic Workflow
Figure 2: Decision logic for synthesis optimization.
Caption: Figure 2. Synthetic decision tree for optimizing alkylation yields.
Safety, Stability, and Handling
5.1 Stability Concerns
Bromomethyl isobutyrate is an
-
Moisture: Rapidly degrades to isobutyric acid, formaldehyde, and HBr upon contact with water.
-
Thermal: Avoid temperatures >40°C during storage. Distillation must be done under high vacuum.
5.2 Toxicology & Safety
-
Lachrymator: The compound releases vapors that are severely irritating to eyes and mucous membranes. Always handle in a fume hood.
-
Alkylating Agent: Potential mutagen. Double-glove (Nitrile) and wear chemical safety goggles.
-
Formaldehyde Release: Researchers must account for the release of formaldehyde (a known carcinogen) during the metabolic degradation of the final prodrug in biological assays.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123853, Bromomethyl isobutyrate. Retrieved from [Link]
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. (Context: General mechanism of acyloxyalkyl prodrugs).
- Ferraz, H. et al. (2016).Theoretical studies on the stability of acyloxyalkyl ester prodrugs. Journal of Molecular Modeling.
